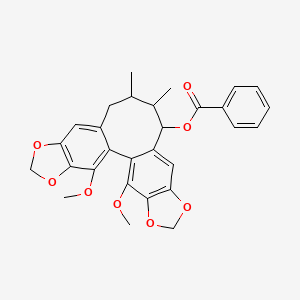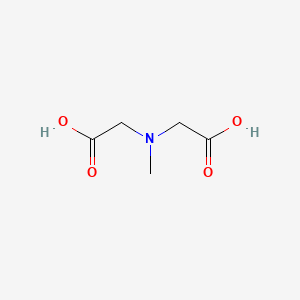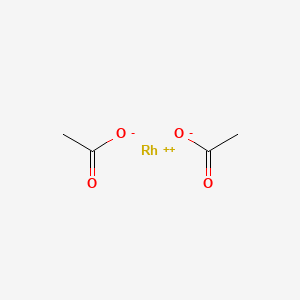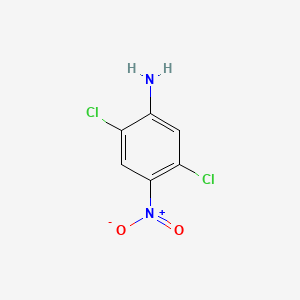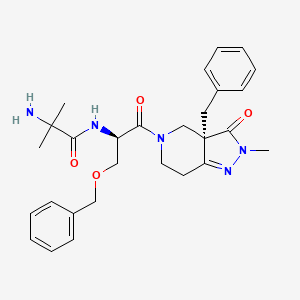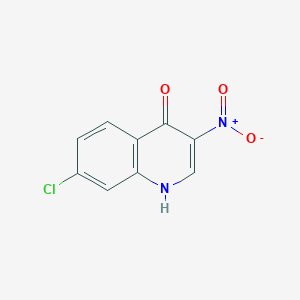
1-(1-piperidino)cyclohexene
Overview
Description
1-(1-piperidino)cyclohexene is an organic compound with the molecular formula C₁₁H₁₉N. It is a derivative of piperidine, where the nitrogen atom is bonded to a cyclohexene ring. This compound is known for its unique structure, which combines the properties of both piperidine and cyclohexene, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-piperidino)cyclohexene can be synthesized through the reaction of cyclohexanone with piperidine in the presence of p-toluenesulfonic acid. The reaction involves the dehydration of the intermediate product to form the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction but on a larger scale. The use of toluene as a solvent helps in the azeotropic removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 1-(1-piperidino)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-(1-piperidino)cyclohexene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of polymers, surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of 1-(1-piperidino)cyclohexene involves its interaction with various molecular targets. The piperidine ring can interact with receptors and enzymes, modulating their activity. The cyclohexene ring provides additional binding sites, enhancing the compound’s efficacy. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(Cyclohex-1-en-1-yl)morpholine: Contains a morpholine ring, offering different chemical properties.
1-(Cyclohex-1-en-1-yl)pyridine: Features a pyridine ring, which affects its reactivity and applications.
Uniqueness: 1-(1-piperidino)cyclohexene stands out due to its balanced combination of piperidine and cyclohexene properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMGWQGPJULFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952249 | |
| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2981-10-4, 56361-81-0 | |
| Record name | 1-(1-Cyclohexen-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2981-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(1-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidine, 1-(cyclohexenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidino-1-cyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Piperidino-1-cyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(Cyclohex-1-en-1-yl)piperidine typically used in organic synthesis?
A: 1-(Cyclohex-1-en-1-yl)piperidine, also known as 1-(1-piperidino)cyclohexene, is an enamine commonly used in organic synthesis. Its primary role is as a nucleophile in reactions with electrophiles. For instance, it reacts with benzoylmethanesulfonyl chloride to yield acyclic sulfones []. It can also be used to synthesize more complex structures. For example, reacting it with 4-nitrobenzaldehyde leads to the formation of 2-(4-nitrobenzylidene)cyclohexanone, a key intermediate in the synthesis of 1,2,3-triazole-4-linked (2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanones [].
Q2: What is the mechanism behind the reaction of 1-(Cyclohex-1-en-1-yl)piperidine with benzoylmethanesulfonyl chloride?
A: The reaction proceeds via nucleophilic attack of the enamine's electron-rich double bond onto the electrophilic sulfur atom of benzoylmethanesulfonyl chloride. This is followed by chloride ion expulsion and subsequent proton transfer, leading to the formation of the corresponding acyclic sulfone [].
Q3: Are there any specific examples where 1-(Cyclohex-1-en-1-yl)piperidine leads to unexpected reaction outcomes?
A: Interestingly, while 1-(Cyclohex-1-en-1-yl)piperidine reacts with benzoylmethanesulfonyl chloride to form acyclic sulfones, its reaction with the same reagent takes a different course when using 1-(1-pyrrolidinyl)cyclohexene, a closely related enamine. Instead of acyclic sulfones, this reaction yields 2-benzoylmethanesulfonylcyclohexanone and 2,3-dibenzoyl-2,3,4,5,6,7-hexahydrothianaphthene 1,1-dioxide. This difference highlights the significant influence subtle structural variations within enamines can have on reaction outcomes [].
Q4: Has 1-(Cyclohex-1-en-1-yl)piperidine been employed in the synthesis of compounds with potential biological activity?
A: Yes, 1-(Cyclohex-1-en-1-yl)piperidine has been utilized as a starting material in the synthesis of novel 1,2,3-triazole-4-linked (2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanones []. These compounds were subsequently evaluated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line, demonstrating the potential of this enamine in accessing chemically diverse structures with biological relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate](/img/structure/B1582084.png)
